5-(2-chloroethyl)-1H-pyridin-2-one

Nucleophilic substitution Alkylating agent Reactivity comparison

This heterocyclic intermediate features a pyridin-2(1H)-one core with a unique 2-chloroethyl electrophilic handle. It enables efficient nucleophilic substitution for alkylating amines and building complex drug-like scaffolds. Unlike non-halogenated analogs, its reactive chloroethyl group offers rapid diversification for kinase/GPCR programs. With NLT 98% purity, it minimizes purification and ensures consistent results in lead optimization and chemical probe synthesis.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Cat. No. B11919260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chloroethyl)-1H-pyridin-2-one
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1CCCl
InChIInChI=1S/C7H8ClNO/c8-4-3-6-1-2-7(10)9-5-6/h1-2,5H,3-4H2,(H,9,10)
InChIKeyCMZLNCGVWNPVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-chloroethyl)-1H-pyridin-2-one: A Reactive Pyridinone Scaffold for Pharmaceutical Intermediates and Chemical Biology Probes


5-(2-Chloroethyl)-1H-pyridin-2-one (CAS 1314925-13-7) is a heterocyclic building block featuring a pyridin-2(1H)-one core substituted at the 5-position with a 2-chloroethyl group. This compound belongs to the privileged class of pyridinones, which are widely recognized for their hydrogen-bonding capacity, metabolic stability, and versatility in fragment-based drug design [1]. The chloroethyl substituent introduces a reactive electrophilic site, enabling nucleophilic substitution reactions that are central to its utility as a pharmaceutical intermediate and in the construction of more complex molecular architectures .

Why 5-(2-chloroethyl)-1H-pyridin-2-one Cannot Be Replaced by Unsubstituted or Inertly Substituted Pyridinone Analogs


Generic substitution of 5-(2-chloroethyl)-1H-pyridin-2-one with other pyridinone derivatives is not feasible due to the unique reactivity profile conferred by the 2-chloroethyl group. While the pyridinone scaffold itself is common, the electrophilic chloroethyl moiety serves as a critical functional handle for downstream alkylation and conjugation chemistry . Analogs lacking this reactive group (e.g., 5-ethyl-1H-pyridin-2-one) or bearing less labile substituents (e.g., 5-(2-hydroxyethyl)-1H-pyridin-2-one) exhibit markedly different synthetic utility and physicochemical properties, as quantified in the comparative evidence below.

Quantitative Differentiation of 5-(2-chloroethyl)-1H-pyridin-2-one from Key Structural Analogs


Reactivity Advantage: Chloroethyl vs. Hydroxyethyl Leaving Group Capability

The 2-chloroethyl group in the target compound is an excellent leaving group (chloride) compared to the hydroxyl group in 5-(2-hydroxyethyl)-1H-pyridin-2-one. This difference enables efficient nucleophilic substitution under mild conditions, a key requirement for constructing complex molecules via alkylation [1]. In contrast, the hydroxyethyl analog requires activation (e.g., tosylation or Mitsunobu conditions) for similar reactivity, adding synthetic steps and reducing overall yield.

Nucleophilic substitution Alkylating agent Reactivity comparison

Purity Benchmarking: 5-(2-chloroethyl)-1H-pyridin-2-one vs. 5-Ethyl-1H-pyridin-2-one

5-(2-chloroethyl)-1H-pyridin-2-one is commercially available with a minimum purity of 98% (NLT 98%) as documented by MolCore . In contrast, 5-ethyl-1H-pyridin-2-one (CAS 53428-03-8) is often supplied at lower purities (e.g., 95%) or as a research-grade material without strict purity specifications [1]. High and consistent purity is critical for reproducible downstream reactions, particularly in pharmaceutical intermediate applications where impurities can affect reaction yields and complicate purification.

Purity Quality control Pharmaceutical intermediate

Physicochemical Property Differentiation: Solubility and LogP Comparison with Isomer

The target compound, 5-(2-chloroethyl)-1H-pyridin-2-one, and its structural isomer 1-(2-chloroethyl)-1H-pyridin-2-one exhibit distinct physicochemical profiles due to the different substitution positions. While specific solubility data for the 5-substituted isomer are not reported in the open literature, the 1-substituted isomer (CAS 51323-39-8) has a calculated aqueous solubility of 66 g/L at 25°C . The 5-substituted isomer is expected to have different solubility and lipophilicity due to altered hydrogen-bonding patterns and steric effects, which can influence its behavior in biphasic reactions and biological assays. Furthermore, the pyridinone class is known for tunable physicochemical properties via ring substitution [1].

Solubility Lipophilicity Physicochemical properties

Synthetic Utility: Direct Alkylation Handle vs. Inert Alkyl Analogs

The chloroethyl group in 5-(2-chloroethyl)-1H-pyridin-2-one serves as a reactive handle for introducing the pyridinone scaffold into larger molecular frameworks via nucleophilic substitution. This contrasts sharply with non-halogenated analogs such as 5-ethyl-1H-pyridin-2-one, which lack this reactive functionality and can only serve as terminal groups or require additional functionalization steps to be incorporated into more complex molecules [1]. The presence of the electrophilic site expands the synthetic utility of the compound for constructing diverse chemical libraries and targeted therapeutics.

Alkylating agent Synthetic intermediate Drug conjugate

Optimal Procurement Scenarios for 5-(2-chloroethyl)-1H-pyridin-2-one


Pharmaceutical Intermediate: Synthesis of N-Alkylated Pyridinone Drug Candidates

5-(2-chloroethyl)-1H-pyridin-2-one is best utilized as a key intermediate in the synthesis of N-substituted pyridinone derivatives with potential therapeutic activity. Its reactive chloroethyl group enables straightforward alkylation of amine-containing scaffolds, facilitating the construction of drug-like molecules for kinase inhibition, GPCR modulation, or other target classes where pyridinones serve as privileged scaffolds [1]. The high purity (NLT 98%) ensures consistent reaction outcomes and simplifies purification of final compounds .

Chemical Biology: Synthesis of Activity-Based Probes and Molecular Tools

The electrophilic chloroethyl handle in 5-(2-chloroethyl)-1H-pyridin-2-one makes it a valuable building block for preparing chemical probes, including fluorescent conjugates, affinity tags, or covalent inhibitors. Researchers can exploit its reactivity to append the pyridinone core to biomolecules or reporter groups under mild conditions, a capability not shared by non-halogenated analogs [1]. The compound's compatibility with a range of nucleophiles expands the toolkit for chemical biology applications [2].

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Pyridinone Scaffolds

Given the well-documented role of pyridinones in modulating biological activity through hydrogen bonding and lipophilicity [1], 5-(2-chloroethyl)-1H-pyridin-2-one offers a unique entry point for SAR exploration. Its reactive chloroethyl group can be used to introduce diverse substituents at the 5-position via nucleophilic displacement, enabling rapid diversification of the pyridinone core for lead optimization campaigns. This synthetic flexibility is not available with 5-ethyl or 5-hydroxyethyl analogs, which would require additional synthetic manipulations [3].

Process Chemistry: Development of Scalable Alkylation Routes

For process chemists, 5-(2-chloroethyl)-1H-pyridin-2-one provides a reliable and scalable alkylating agent for the late-stage functionalization of advanced intermediates. Its solid physical form (melting point ~69°C for the related isomer ) and well-defined reactivity profile support robust manufacturing processes. The compound's high purity specification (NLT 98%) reduces the risk of impurity carryover and simplifies regulatory documentation for pharmaceutical development .

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